Superior Yield in Stannylative Cycloaddition vs. Structural Analogs
In palladium-catalyzed stannylative cycloaddition of conjugated enynes, the use of N-(2-(diphenylphosphino)benzyl)cyclohexanamine (as its imine derivative) as a ligand led to an isolated yield of 81% for the desired product [1]. In contrast, the use of other derivatives of the same ligand (i.e., other iminophosphine ligands with varying substituents) was explicitly reported to give inferior results [1].
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 81% isolated yield |
| Comparator Or Baseline | Other iminophosphine ligand derivatives (specific structures not detailed) |
| Quantified Difference | Target compound provided optimal yield among tested derivatives; others gave 'inferior results' (exact yields not provided for all comparators). |
| Conditions | Reaction: Stannylative cycloaddition of conjugated enynes. Catalyst system: (η5-cyclopentadienyl)(η3-allyl)palladium, ligand (target or derivative), maleic anhydride (1:1:1.5, 5 mol% Pd). |
Why This Matters
This direct comparison demonstrates that the specific steric and electronic properties of this ligand are crucial for achieving optimal catalytic efficiency in this transformation, making it the preferred choice for this reaction.
- [1] Nakao, Y., Hirata, Y., Ishihara, S., Oda, S., Yukawa, T., Shirakawa, E., & Hiyama, T. (2004). Stannylative Cycloaddition of Enynes Catalyzed by Palladium-Iminophosphine. Journal of the American Chemical Society, 126(48), 15664–15665. View Source
